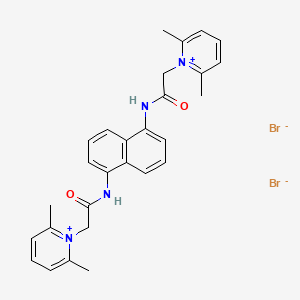
1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) is a complex organic compound known for its unique structure and properties This compound features a naphthylene core with two pyridinium groups attached via iminocarbonylmethylene linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) typically involves a multi-step process. The initial step often includes the formation of the naphthylene core, followed by the introduction of the iminocarbonylmethylene linkers. The final step involves the attachment of the pyridinium groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and reduce production costs while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthylene-based pyridinium derivatives and related heterocyclic compounds. Examples include:
- 1,5-Naphthyridine derivatives
- 1,4-Dihydropyridine derivatives
- Pyridinium-based ionic liquids
Uniqueness
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
102584-18-9 |
|---|---|
Molecular Formula |
C28H30Br2N4O2 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,6-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C28H28N4O2.2BrH/c1-19-9-5-10-20(2)31(19)17-27(33)29-25-15-7-14-24-23(25)13-8-16-26(24)30-28(34)18-32-21(3)11-6-12-22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H |
InChI Key |
FGLWHRZXIXTHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=C(C=CC=C4C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















